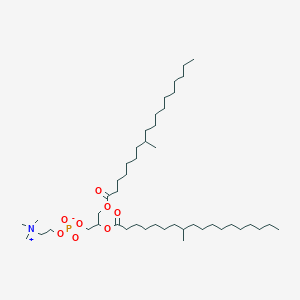
2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate, also known as BTP-2, is a synthetic compound that has gained attention in scientific research for its potential applications in various fields.
Mecanismo De Acción
2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate binds to the IP3-binding site on IP3Rs, which prevents the binding of IP3 and inhibits the release of calcium ions from the endoplasmic reticulum (ER). This results in a decrease in cytosolic calcium concentration and affects various physiological processes that are regulated by calcium signaling.
Efectos Bioquímicos Y Fisiológicos
2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to affect various physiological processes that are regulated by calcium signaling, such as muscle contraction, neurotransmitter release, and gene expression. In addition, 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The selective inhibition of IP3Rs by 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate makes it a valuable tool for studying the role of IP3Rs in various physiological processes. However, the use of 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate in lab experiments has some limitations. 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has a short half-life in vivo, which limits its potential therapeutic applications. In addition, 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate may have off-target effects on other proteins that are structurally similar to IP3Rs.
Direcciones Futuras
There are several future directions for the use of 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate in scientific research. One potential application is the use of 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate in the development of new therapies for neurodegenerative diseases. 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and further research is needed to explore its potential therapeutic applications. Another potential application is the use of 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate in the study of calcium signaling in various physiological processes, such as muscle contraction and neurotransmitter release. Finally, further research is needed to explore the potential off-target effects of 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate on other proteins that are structurally similar to IP3Rs.
Métodos De Síntesis
2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is synthesized through a multi-step process that involves the reaction of 2,3-bis(8-methyloctadecanoyloxy)propyl bromide with trimethylamine and subsequent reaction with phosphoric acid. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been used in various scientific research studies due to its ability to inhibit the function of inositol 1,4,5-trisphosphate receptors (IP3Rs). IP3Rs are calcium channels that play a crucial role in intracellular calcium signaling, which affects various physiological processes such as muscle contraction, neurotransmitter release, and gene expression. 2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to selectively inhibit the function of IP3Rs without affecting other calcium channels, making it a valuable tool for studying the role of IP3Rs in various physiological processes.
Propiedades
Número CAS |
114927-92-3 |
|---|---|
Nombre del producto |
2,3-Bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
Fórmula molecular |
C46H92NO8P |
Peso molecular |
818.2 g/mol |
Nombre IUPAC |
2,3-bis(8-methyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H92NO8P/c1-8-10-12-14-16-18-20-26-32-42(3)34-28-22-24-30-36-45(48)52-40-44(41-54-56(50,51)53-39-38-47(5,6)7)55-46(49)37-31-25-23-29-35-43(4)33-27-21-19-17-15-13-11-9-2/h42-44H,8-41H2,1-7H3 |
Clave InChI |
CJASOXBQLCLECD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C)CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC(C)CCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCC(C)CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC(C)CCCCCCCCCC |
Sinónimos |
di-(8-methylstearoyl)phosphatidylcholine DSPC-8M |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)
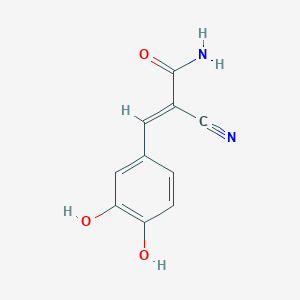

![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)

![ethyl N-[(E)-1-amino-3-oxoprop-1-enyl]carbamate](/img/structure/B54205.png)
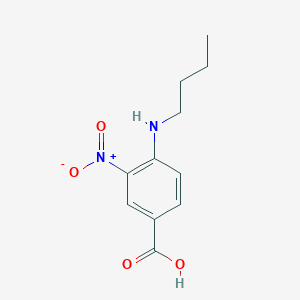
![Benzenesulfonamide,N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B54211.png)
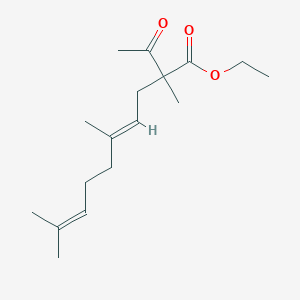
![n-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B54216.png)
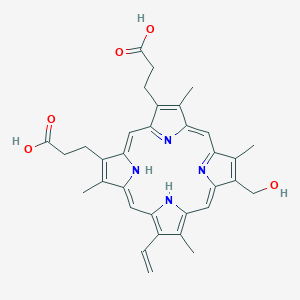
![1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)-](/img/structure/B54220.png)
![Benzamide, N-[2-(acetyloxy)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B54221.png)
